molecular formula C19H18O4S3 B12545890 5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid CAS No. 658075-96-8

5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid

Cat. No.: B12545890
CAS No.: 658075-96-8
M. Wt: 406.5 g/mol
InChI Key: YAKAEZOACBKAAR-UHFFFAOYSA-N
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Description

5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its three thiophene rings, each substituted with carboxylic acid groups and a pentyl chain. Thiophene derivatives are known for their diverse applications in materials science, pharmaceuticals, and organic electronics.

Properties

CAS No.

658075-96-8

Molecular Formula

C19H18O4S3

Molecular Weight

406.5 g/mol

IUPAC Name

5-[5-(5-carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid

InChI

InChI=1S/C19H18O4S3/c1-2-3-4-5-11-10-16(12-6-8-14(24-12)18(20)21)26-17(11)13-7-9-15(25-13)19(22)23/h6-10H,2-5H2,1H3,(H,20,21)(H,22,23)

InChI Key

YAKAEZOACBKAAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(SC(=C1)C2=CC=C(S2)C(=O)O)C3=CC=C(S3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the thiophene rings and the carboxylic acid groups.

Chemical Reactions Analysis

Types of Reactions

5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens or other functional groups onto the thiophene rings.

Scientific Research Applications

5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other biologically active thiophene derivatives. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid is unique due to its three thiophene rings and the presence of both carboxylic acid groups and a pentyl chain. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in materials science and pharmaceuticals.

Biological Activity

5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid (C19H18O4S3) is a complex organic compound that belongs to the thiophene family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 658075-96-8
Molecular Formula C19H18O4S3
Molecular Weight 406.5 g/mol
IUPAC Name This compound
InChI Key YAKAEZOACBKAAR-UHFFFAOYSA-N

Antimicrobial Properties

Research has indicated that thiophene derivatives, including this compound, exhibit antimicrobial activity. A study highlighted the effectiveness of thiophene-2-carboxylic acids as inhibitors against various microbial strains, suggesting that structural modifications can enhance their bioactivity .

Anticancer Potential

The anticancer properties of thiophene derivatives have been a focal point in recent studies. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, structural activity relationship (SAR) studies conducted on similar thiophene compounds revealed their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, potentially modulating enzyme activities or binding to specific receptors involved in cellular signaling pathways. This interaction could lead to the inhibition of key processes such as inflammation and tumor growth .

Case Studies

  • Inhibition of HCV NS5B Polymerase : A study demonstrated that thiophene derivatives could inhibit Hepatitis C Virus (HCV) NS5B polymerase in vitro. The findings suggest that modifications to the thiophene structure can significantly enhance antiviral activity, making it a potential candidate for further drug development .
  • Anticancer Activity Against Breast Cancer Cells : In vitro studies using breast cancer cell lines showed that compounds related to this compound exhibited significant cytotoxic effects, leading to increased apoptosis rates compared to untreated controls.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its structural complexity, which includes multiple thiophene rings and carboxylic acid groups. This structural arrangement differentiates it from other similar compounds:

CompoundStructural FeaturesBiological Activity
2,2′-Bithiophene-5,5′-dicarboxylic acid Two thiophene rings with dicarboxylic acid groupsModerate anticancer activity
5-(5-propynylthiophen-2-yl)thiophene-2-carboxylic acid Propynyl group instead of pentylEnhanced antimicrobial properties

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